D-Mannose-d-2
CAS No.:
Cat. No.: VC16656689
Molecular Formula: C6H12O6
Molecular Weight: 181.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H12O6 |
|---|---|
| Molecular Weight | 181.16 g/mol |
| IUPAC Name | (2S,3S,4R,5R)-5-deuterio-2,3,4,5,6-pentahydroxyhexanal |
| Standard InChI | InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m1/s1/i4D |
| Standard InChI Key | GZCGUPFRVQAUEE-CKAWZYJCSA-N |
| Isomeric SMILES | [2H][C@@](CO)([C@H]([C@@H]([C@@H](C=O)O)O)O)O |
| Canonical SMILES | C(C(C(C(C(C=O)O)O)O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Composition and Isotopic Labeling
D-Mannose-2-¹³C (PubChem CID: 12285885) retains the core structure of D-mannose, a hexose sugar with the molecular formula C₆H₁₂O₆ . The isotopic substitution at the C2 position results in a molecular weight of 181.15 g/mol, compared to 180.16 g/mol for unlabeled D-mannose . The IUPAC name for this compound is (3S,4S,5S,6R)-6-(hydroxymethyl)(3-¹³C)oxane-2,3,4,5-tetrol, reflecting its pyranose ring configuration and the position of the ¹³C label .
Table 1: Comparative Molecular Properties of D-Mannose and D-Mannose-2-¹³C
| Property | D-Mannose | D-Mannose-2-¹³C |
|---|---|---|
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molecular Weight (g/mol) | 180.16 | 181.15 |
| CAS Registry Number | 3458-28-4 | 70849-16-0 |
| Isotopic Substitution | None | ¹³C at C2 Position |
Synthesis and Characterization
Synthetic Pathways
The synthesis of D-Mannose-2-¹³C typically involves enzymatic or chemical methods to introduce the ¹³C isotope at the C2 position. One common approach utilizes glucose isomerase to catalyze the conversion of ¹³C-labeled glucose to mannose, followed by chromatographic purification . Alternative routes involve Kiliani-Fischer synthesis with ¹³C-enriched precursors .
Analytical Characterization
Key techniques for verifying the structure and isotopic purity of D-Mannose-2-¹³C include:
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Mass Spectrometry (MS): High-resolution MS confirms the molecular weight shift due to ¹³C incorporation .
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NMR Spectroscopy: ¹³C NMR spectra exhibit a distinct signal at the C2 position, enabling precise localization of the isotopic label .
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X-ray Crystallography: Resolves the crystal structure, confirming the pyranose ring conformation .
Biomedical Applications and Clinical Research
Role in Urinary Tract Infection Management
D-Mannose-2-¹³C’s non-isotopic counterpart, D-mannose, has been extensively studied for UTI prevention. It inhibits bacterial adhesion by binding to FimH lectins on Escherichia coli, preventing colonization of the urinary epithelium . Clinical trials demonstrate its efficacy:
*N-acetylcysteine
Isotopic Applications in Metabolic Studies
The ¹³C label in D-Mannose-2-¹³C enables tracking of carbohydrate metabolism in vivo. For example, studies using this compound have elucidated:
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Glycolytic Flux: Real-time monitoring of mannose utilization in cancer cells .
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Protein Glycosylation: Tracing mannose incorporation into glycoproteins in hepatic cells .
Future Directions and Research Gaps
Limitations and Recommendations
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